![molecular formula C9H11NO3 B2882999 Methyl 4-methoxy-6-methylpyridine-3-carboxylate CAS No. 1256788-25-6](/img/structure/B2882999.png)
Methyl 4-methoxy-6-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C10H13NO3. It is a pyridine derivative and is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-6-methylpyridine-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
Methyl 4-methoxy-6-methylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation in immune cells. It has also been shown to have insecticidal and fungicidal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-methoxy-6-methylpyridine-3-carboxylate in lab experiments is its versatility. This compound can be used in various assays to study its biological activities. It is also relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using this compound is its potential toxicity. In high doses, it may have adverse effects on cells and tissues. Therefore, caution should be exercised when handling this compound in the lab.
Future Directions
There are several future directions for the study of Methyl 4-methoxy-6-methylpyridine-3-carboxylate. One area of research is the development of novel drug delivery systems using this compound. Another area of research is the investigation of its potential as a biopesticide for crop protection. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate can be achieved through various methods. One of the commonly used methods is the reaction of 4-methoxy-3-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Scientific Research Applications
Methyl 4-methoxy-6-methylpyridine-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
In agriculture, Methyl 4-methoxy-6-methylpyridine-3-carboxylate has been studied for its insecticidal and fungicidal activities. It has been shown to be effective against various pests and pathogens, making it a promising candidate for use in crop protection.
In industry, this compound has been investigated for its potential as a precursor for the synthesis of various chemicals. It has also been studied for its ability to act as a corrosion inhibitor.
properties
IUPAC Name |
methyl 4-methoxy-6-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(12-2)7(5-10-6)9(11)13-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUSCVVFZGUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-6-methylpyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.